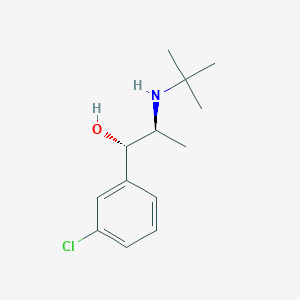
(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol
Vue d'ensemble
Description
- (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol is a chiral compound with potential importance in various chemical and pharmaceutical applications.
Synthesis Analysis
- Synthesis Approach : A range of beta-adrenergic blocking agents, including those similar to our compound of interest, have been synthesized through various methods. For instance, compounds with tert-butylamino substituents on the side chain have been developed (Large & Smith, 1982).
Molecular Structure Analysis
- Structural Optimization and Analysis : The molecule was optimized using density functional theory (DFT), and its vibrational frequencies and potential energy distribution were calculated and compared with experimental calculations (Sevvanthi, Muthu, & Raja, 2018).
Chemical Reactions and Properties
- Reactivity Nature : The reactivity nature of the molecule has been analyzed using various DFT methods such as local reactivity descriptors, molecular electrostatic potential, and Frontier Molecular orbitals (Sevvanthi, Muthu, & Raja, 2018).
Physical Properties Analysis
- Vibrational Spectroscopy Studies : The vibrational frequencies of the molecule provide insights into its physical properties, which are crucial for understanding its interactions and stability (Sevvanthi, Muthu, & Raja, 2018).
Chemical Properties Analysis
- Molecular Docking and Bioactivity : Molecular docking studies reveal the inhibitory nature of the molecule, indicating its potential use in neurotransmitter and CNS drug discovery (Sevvanthi, Muthu, & Raja, 2018).
Applications De Recherche Scientifique
Molecular Docking and Spectroscopy Studies
(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol has been investigated through molecular docking and vibrational spectroscopy studies. It has been identified as a potential adrenaline uptake inhibitor, highlighting its relevance in central nervous system (CNS) drug discovery. The research utilized density functional theory (DFT) to optimize the molecule's structure and assess its vibrational frequencies. Various DFT methods, including local reactivity descriptors and molecular electrostatic potential analyses, were employed to understand the molecule's reactivity nature. The molecular docking analysis revealed its inhibitory nature against the adrenaline uptake inhibitor protein (PDB ID: 2AN5), emphasizing its potential application in CNS drug discovery (Sevvanthi, Muthu, & Raja, 2018).
Asymmetric Alkynylation Pathways
Another study focused on the development of new, inexpensive chiral amino alcohol-based ligands derived from (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol for the asymmetric alkynylation of chloral. This research yielded high-quality chiral adducts through a practical and efficient pathway, contributing significantly to pharmaceutical chemistry by facilitating the synthesis of pharmaceutically important building blocks with excellent enantiomeric excess (Jiang & Si, 2004).
Metabolite Identification and Synthesis
The compound has also been a subject of metabolic studies, where its metabolites, including penbutolol 2-glucuronide and 4'-OH-penbutolol 4'-sulfate, were isolated from patient urine and characterized. These studies are crucial for understanding the compound's pharmacokinetics and developing direct assays for its metabolites, thereby facilitating clinical monitoring and drug efficacy assessments (Lehr, Damm, Fehlhaber, & Hajdu, 1987).
Beta-Adrenergic Blocking Agents
Further research into beta-adrenergic blocking agents has explored compounds structurally related to (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol, demonstrating their potential in developing cardioselective beta-blockers. These studies delve into the synthesis and evaluation of various derivatives, offering insights into structure-activity relationships and the potential therapeutic applications of these compounds (Large & Smith, 1982).
Propriétés
IUPAC Name |
(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-JOYOIKCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431488 | |
| Record name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |
CAS RN |
92264-82-9 | |
| Record name | rel-(αR)-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92264-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Threohydrobupropion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THREOHYDROBUPROPION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988C8SFV4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



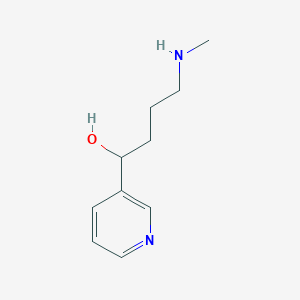
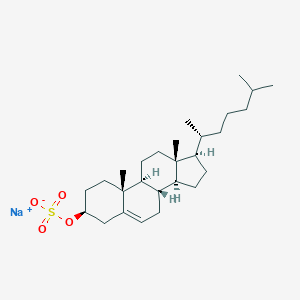
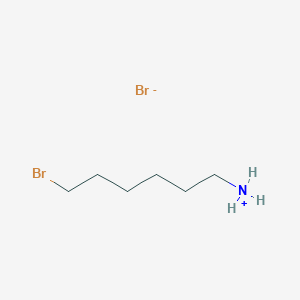

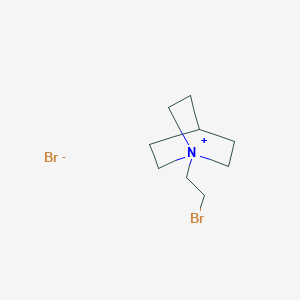
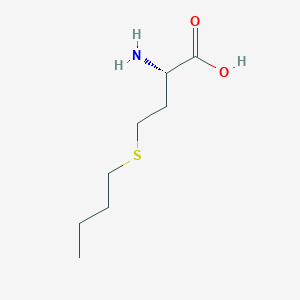
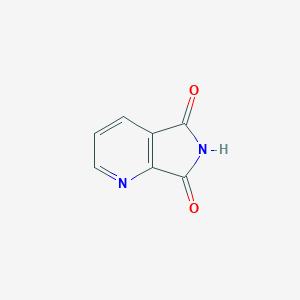
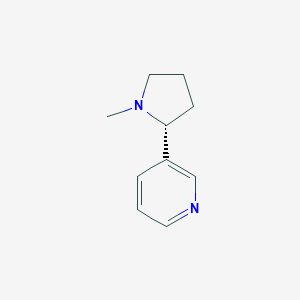
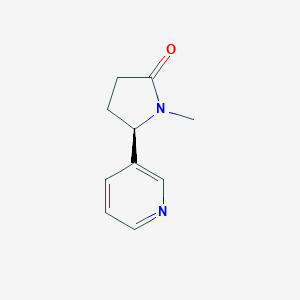
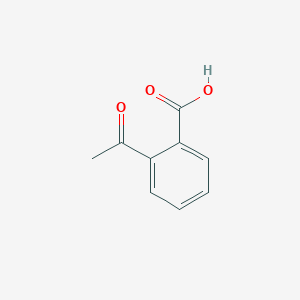
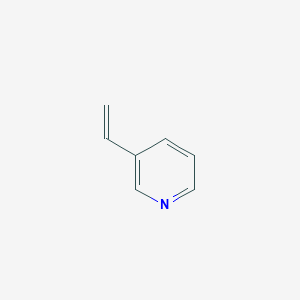
![Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate](/img/structure/B15104.png)
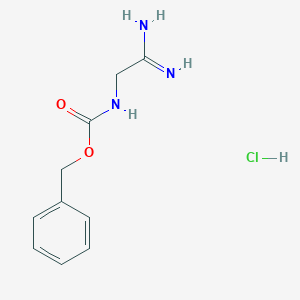
![diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B15109.png)